molecular formula C38H50N2O9 B11933740 [(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Cat. No.: B11933740
M. Wt: 678.8 g/mol
InChI Key: IUXMLUSGUQVKAO-OLUZHXLYSA-N
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Description

[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple aromatic rings, ether linkages, and a piperidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as substituted benzene derivatives, followed by coupling reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects or as a drug candidate.

    Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of [(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate can be compared to other compounds with similar structural features, such as:
    • Compounds with multiple aromatic rings and ether linkages.
    • Piperidine derivatives with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C38H50N2O9

Molecular Weight

678.8 g/mol

IUPAC Name

[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m1/s1

InChI Key

IUXMLUSGUQVKAO-OLUZHXLYSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@@H]2C(=O)O[C@@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN

Origin of Product

United States

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